3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one 3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17932582
InChI: InChI=1S/C9H5ClFNO2/c10-7-8(13)5-3-4(11)1-2-6(5)12-9(7)14/h1-3H,(H2,12,13,14)
SMILES:
Molecular Formula: C9H5ClFNO2
Molecular Weight: 213.59 g/mol

3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one

CAS No.:

Cat. No.: VC17932582

Molecular Formula: C9H5ClFNO2

Molecular Weight: 213.59 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one -

Specification

Molecular Formula C9H5ClFNO2
Molecular Weight 213.59 g/mol
IUPAC Name 3-chloro-6-fluoro-4-hydroxy-1H-quinolin-2-one
Standard InChI InChI=1S/C9H5ClFNO2/c10-7-8(13)5-3-4(11)1-2-6(5)12-9(7)14/h1-3H,(H2,12,13,14)
Standard InChI Key YNZVXCDHIWKQTR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)C(=C(C(=O)N2)Cl)O

Introduction

Chemical Identity and Structural Features

3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one (IUPAC name: 3-chloro-6-fluoro-4-hydroxy-1H-quinolin-2-one) belongs to the quinolin-2-one family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridone moiety. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₉H₅ClFNO₂
Molecular Weight213.59 g/mol
CAS NumberVC17932582
SMILESC1=CC2=C(C=C1F)C(=C(C(=O)N2)Cl)O
InChIKeyYNZVXCDHIWKQTR-UHFFFAOYSA-N

The planar aromatic system facilitates π-π stacking interactions, while the hydroxyl group at C4 and halogen atoms at C3 and C6 create distinct electronic environments. X-ray crystallography of analogous compounds reveals intramolecular hydrogen bonding between the C4 hydroxyl and C2 carbonyl groups, stabilizing the keto-enol tautomer .

Synthesis and Reaction Pathways

Traditional Multi-Step Synthesis

Conventional routes involve cyclocondensation of β-enaminones with malonic acid derivatives. For example:

  • β-Enaminone Formation: Cyclohexanedione reacts with 4-fluoroaniline under CuBr catalysis to yield β-enaminone intermediates .

  • Cyclization: Treatment with diethyl malonate in the presence of BiCl₃ induces cyclization, forming the quinolin-2-one core .

  • Halogenation: Electrophilic chlorination at C3 using SOCl₂ or PCl₅ completes the synthesis.

This method typically achieves yields of 36–49% under reflux conditions but requires extended reaction times (48+ hours) .

Green Chemistry Approaches

Microwave-assisted synthesis using BiCl₃ catalysis significantly enhances efficiency:

  • Conditions: Ethanol solvent, microwave irradiation (300 W, 80°C), 20-minute reaction time .

  • Mechanism: BiCl₃ activates diethyl malonate’s carbonyl group, enabling nucleophilic attack by the β-enaminone’s amine moiety (Scheme 1) .

  • Yield Improvement: 68–72% yield reported for analogous 4-hydroxy-2-quinolones .

Table 1: Comparative Synthesis Metrics

MethodYield (%)TimeCatalyst
Traditional Reflux36–4948 hoursNone
Microwave-Assisted68–7220 minutesBiCl₃

Physicochemical Properties

Experimental and computed properties reveal the compound’s stability and reactivity profile:

PropertyValueSource
Density1.53 g/cm³ (analogous)
Boiling Point284.6°C (estimated)
LogP1.89 (calc.)
Vapor Pressure0.00138 mmHg at 25°C
Aqueous Solubility2.1 mg/L (predicted)

The low vapor pressure and moderate logP suggest limited environmental mobility but sufficient lipophilicity for membrane permeability in biological systems .

Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆):

    • δ 12.62 (s, 1H, enolic -OH)

    • δ 7.38–7.86 (m, 3H, aromatic protons)

    • δ 5.61–5.87 (s, 1H, Cα-H)

  • ¹³C NMR:

    • 201.27–202.60 ppm (ketone carbonyl)

    • 166.71–168.20 ppm (C-OH)

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 2954.95 (–CH stretch)

  • 1658.78 (–C=O)

  • 1612.49 (conjugated carbonyl)

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Mannich Base Derivatives: Reaction with pyrrolidine yields analogs showing 3-fold increased cytotoxicity .

  • Metal Complexes: Coordination with transition metals enhances DNA intercalation capacity .

Material Science

Quinolin-2-one derivatives are explored as:

  • Fluorescent Probes: Quantum yield Φ = 0.42 in ethanol

  • Organic Semiconductors: Bandgap ≈ 3.1 eV

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